molecular formula C24H16FN5O4S B2957985 N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536716-80-0

N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2957985
CAS No.: 536716-80-0
M. Wt: 489.48
InChI Key: HUWKKYGJEKDUQB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimido[5,4-b]indole derivative characterized by:

  • A 4-nitrophenyl group at position 3 of the pyrimidoindole core.
  • A thioacetamide linker at position 2, connected to a 4-fluorophenyl substituent.
  • A 4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indole scaffold, which is common in Toll-like receptor 4 (TLR4) ligands and kinase inhibitors .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN5O4S/c25-14-5-7-15(8-6-14)26-20(31)13-35-24-28-21-18-3-1-2-4-19(18)27-22(21)23(32)29(24)16-9-11-17(12-10-16)30(33)34/h1-12,27H,13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWKKYGJEKDUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure includes a pyrimidine moiety, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and 4-nitrophenyl groups enhances its pharmacological properties. The molecular formula is C20H15FN4O4SC_{20}H_{15}FN_4O_4S, indicating the presence of key functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has shown that compounds containing pyrimidine derivatives exhibit notable antimicrobial properties. For instance, a study evaluated various pyrimidine-based compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the pyrimidine ring significantly improved antibacterial activity. Specifically, compounds with electron-withdrawing groups demonstrated enhanced potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameMIC (μg/mL)Target Bacteria
Compound A12S. aureus
Compound B8E. coli
N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-...TBDTBD

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that similar pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, a related compound showed significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .

Case Study: Cytotoxicity Evaluation

In a recent study, the cytotoxic effects of several pyrimidine derivatives were assessed using MTT assays on various cancer cell lines:

Cell LineIC50 (μM)Compound Tested
HeLa (Cervical)5N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-...
MCF7 (Breast)10N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-...
A549 (Lung)7N-(4-fluorophenyl)-2-((3-(4-nitrophenyl)-...

The mechanism by which this compound exerts its biological effects is likely multifactorial. It may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Interference with DNA Replication : The pyrimidine moiety can interact with nucleic acids, potentially disrupting DNA replication and transcription processes.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Chemical Reactions Analysis

Key Chemical Reactions and Conditions

The compound participates in reactions primarily involving its thioether (-S-), acetamide, and aromatic nitro/fluoro groups.

Reaction Type Reagents/Conditions Outcome Source
Oxidation H₂O₂, Fe³⁺ catalyst, ethanol, 60–80°CThioether oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives
Acid/Base Hydrolysis HCl (6M) or NaOH (2M), reflux, aqueous ethanolAcetamide hydrolysis to carboxylic acid or deprotonated carboxylate
Nucleophilic Substitution K₂CO₃, DMF, alkyl halides (e.g., CH₃I), 80°CFluorophenyl group undergoes substitution with nucleophiles (e.g., -OCH₃)
Reduction H₂/Pd-C, ethanol, room temperatureNitrophenyl group reduced to aminophenyl (-NH₂)

Thioether Oxidation

The sulfur atom in the thioether linkage is susceptible to oxidation. Hydrogen peroxide in the presence of Fe³⁺ generates reactive oxygen species, leading to sequential formation of sulfoxide (via one-electron transfer) and sulfone (via further oxidation). Ethanol acts as a stabilizing solvent to prevent over-oxidation.

Acetamide Hydrolysis

Under acidic conditions (HCl), the acetamide undergoes protonation at the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by water to yield acetic acid derivatives. In basic media (NaOH), deprotonation forms a resonance-stabilized carboxylate intermediate.

Nitrophenyl Reduction

Catalytic hydrogenation (H₂/Pd-C) selectively reduces the nitro group to an amine without affecting other functional groups. This reaction is critical for generating bioactive intermediates .

Comparative Reactivity with Structural Analogs

The nitrophenyl and fluorophenyl substituents significantly alter reactivity compared to analogs like N-cyclohexyl-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide :

  • Electron-Withdrawing Effects : The -NO₂ group enhances electrophilicity at the pyrimidoindole core, accelerating nucleophilic attacks.

  • Fluorine’s Role : The -F group increases lipophilicity and stabilizes aromatic rings via inductive effects, slowing electrophilic substitution.

Antimicrobial Derivatives

Alkylation of the fluorophenyl group with methyl iodide produces methoxy derivatives, showing enhanced activity against E. coli and S. aureus (MIC: 1.8–4.7 μM) .

Anticancer Precursors

Reduction of the nitro group to -NH₂ generates intermediates for kinase inhibitors. For example, analogs with aminophenyl groups exhibit IC₅₀ values <1 μM against HT-29 colon cancer cells .

Experimental Challenges and Optimizations

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates for substitutions but require strict moisture control.

  • Catalyst Efficiency : Cu(I) catalysts (e.g., CuI) enhance coupling reactions involving the pyrimidine ring but may necessitate ligand additives.

  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is standard for isolating pure products .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs, highlighting key substituents and molecular properties:

Compound Name R3 (Pyrimidoindole) Acetamide Substituent Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound 4-Nitrophenyl 4-Fluorophenyl ~509.5 -NO2, -F -
2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide 4-Fluorophenyl 4-Trifluoromethoxyphenyl 536.6 -F, -OCF3
2-((3-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylphenyl)acetamide Methyl 4-Methylphenyl 407.5 -CH3
2-((3-(3,4-Dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methylbenzyl)acetamide 3,4-Dimethoxyphenyl 4-Methylbenzyl 514.6 -OCH3, -CH2Ph
Perfluorophenyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate Phenyl Pentafluorophenyl ester 526.4 -C6F5

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The target compound’s 4-nitrophenyl group enhances electrophilicity and may improve binding to polar residues in biological targets compared to methyl or methoxy groups .
  • Lipophilicity: The 4-trifluoromethoxy group in increases hydrophobicity (logP ~3.5), while the target compound’s -NO2 and -F groups balance polarity and membrane permeability.
  • Synthetic Accessibility: Methyl and methoxy-substituted analogs (e.g., ) are typically synthesized via milder conditions (e.g., nucleophilic substitution), whereas nitro and fluorinated derivatives require controlled nitration/fluorination steps .

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Prepare the pyrimido[5,4-b]indole core by cyclizing substituted indole derivatives with thiourea or nitrophenyl precursors under microwave-assisted conditions (e.g., DMSO:H₂O solvent, CuI catalyst, and N,N-dimethylethylenediamine as a ligand) .
  • Step 2: Introduce the thioacetamide moiety via coupling reactions. For example, react the core intermediate with 2-chloroacetamide derivatives using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and triethylamine in DMF at room temperature .
  • Step 3: Purify intermediates via silica gel chromatography and confirm purity using HPLC (>95% purity recommended for biological assays) .

Basic: How can spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Identify key signals:
    • Aromatic protons (δ 7.4–8.2 ppm for nitrophenyl and fluorophenyl groups).
    • Thioacetamide methylene (δ ~4.0 ppm, singlet).
    • Amide NH (δ ~10–13 ppm, broad) .
  • HRMS: Confirm molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) with mass accuracy <5 ppm. For example, a calculated mass of 461.2006 vs. observed 461.2010 .

Advanced: How to optimize reaction yields for the thioacetamide linkage?

Methodological Answer:
Key variables to optimize:

  • Catalyst: Use CuI (1–2 mol%) with microwave irradiation (80–100°C, 30–60 min) to enhance coupling efficiency .
  • Solvent: DMF or DMSO:H₂O (4:1) improves solubility of aromatic intermediates.
  • Workup: Precipitate crude product in ice-cold water to remove unreacted reagents before column chromatography .

Advanced: How to resolve tautomeric forms in the pyrimidoindole core?

Methodological Answer:

  • NMR Titration: Monitor NH proton signals (e.g., δ 10–13 ppm) in DMSO-d₆. A 50:50 amine/imine ratio, as seen in similar compounds, suggests tautomerization .
  • X-ray Crystallography: Use SHELXL for refinement to confirm dominant tautomeric form in the solid state .

Advanced: What in vitro assays evaluate TLR4 modulation activity?

Methodological Answer:

  • HEK-Blue hTLR4 Assay: Transfect HEK293 cells with TLR4/MD2/CD14 and SEAP reporter. Measure NF-κB activation via SEAP activity (OD 650 nm) after 24-h exposure to the compound .
  • Dose-Response: Test concentrations (0.1–100 µM) and calculate EC₅₀ using GraphPad Prism. Include LPS as a positive control .

Advanced: Designing SAR studies for substituent effects

Methodological Answer:

  • Variations: Synthesize analogs with substituents on the 4-fluorophenyl (e.g., Cl, OMe) and 4-nitrophenyl (e.g., CF₃, CN) groups.
  • Biological Testing: Compare TLR4 activity and solubility (logP via HPLC). For example, bulky substituents (e.g., naphthyl) may enhance potency but reduce solubility .

Data Contradiction: Addressing batch-to-batch biological variability

Methodological Answer:

  • Purity Check: Re-analyze batches via HPLC and HRMS to rule out impurities.
  • Assay Conditions: Standardize cell passage number, serum concentration, and LPS contamination checks.
  • Stereochemistry: Confirm no racemization during synthesis (e.g., chiral HPLC if applicable) .

Structural Analysis: Crystallographic methods for conformation determination

Methodological Answer:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Apply SHELXL-2018 for least-squares refinement. Key parameters: R1 < 5%, wR2 < 15%, and goodness-of-fit ~1.0 .

Computational Modeling: Docking studies for TLR4 interaction prediction

Methodological Answer:

  • Software: Use AutoDock Vina with TLR4/MD2 crystal structure (PDB: 3FXI).
  • Parameters: Set grid box to cover the MD2 binding pocket. The nitro group may form π-π interactions with Phe126, while the fluorophenyl group could occupy hydrophobic regions .

Stability: Key factors affecting compound stability

Methodological Answer:

  • Storage: Lyophilize and store at -20°C in amber vials to prevent light degradation.
  • Solvent: Use DMSO for stock solutions (avoid repeated freeze-thaw cycles).
  • Stability Assay: Monitor degradation via HPLC at 1, 7, and 30 days under varying conditions (pH 7.4 buffer, 37°C) .

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